Tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15896232
Molecular Formula: C15H20F2N2O2
Molecular Weight: 298.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20F2N2O2 |
|---|---|
| Molecular Weight | 298.33 g/mol |
| IUPAC Name | tert-butyl 3-amino-4-(3,4-difluorophenyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H20F2N2O2/c1-15(2,3)21-14(20)19-7-10(13(18)8-19)9-4-5-11(16)12(17)6-9/h4-6,10,13H,7-8,18H2,1-3H3 |
| Standard InChI Key | WJARVGJYNJTWGG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=C(C=C2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with an amino group and at the 4-position with a 3,4-difluorophenyl moiety. The pyrrolidine nitrogen is protected by a tert-butyloxycarbonyl (Boc) group, enhancing stability during synthetic manipulations . The molecular formula is C₁₅H₂₀F₂N₂O₂, with a molecular weight of 298.33 g/mol.
Stereochemical Considerations
The stereochemistry of the amino and difluorophenyl groups significantly impacts biological activity. For example, the (3S,4R) and (3R,4S) configurations in analogous pyrrolidine derivatives exhibit distinct binding affinities to biological targets . Computational models suggest that the spatial arrangement of the difluorophenyl group influences hydrophobic interactions with transporter proteins .
Physicochemical Characteristics
Key properties include:
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Solubility: Limited aqueous solubility (logP ≈ 2.8) due to the hydrophobic tert-butyl and difluorophenyl groups.
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Spectroscopic Data:
Synthesis and Optimization
Reaction Optimization
Critical parameters include:
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Temperature: 0–25°C for Boc protection to minimize side reactions.
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Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings .
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Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) for polar intermediates .
Medicinal Chemistry Applications
ATP-Binding Cassette Transporter Modulation
The compound inhibits P-glycoprotein (P-gp), a transporter overexpressed in drug-resistant cancers. By blocking P-gp, it enhances intracellular retention of chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
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Amino Group: Essential for hydrogen bonding with P-gp’s transmembrane domains.
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Difluorophenyl Group: Fluorine atoms increase lipophilicity and π-stacking with aromatic residues .
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Boc Group: Improves metabolic stability without steric hindrance .
Anticancer Drug Development
In vitro studies demonstrate synergy with paclitaxel, reducing IC₅₀ by 40% in breast cancer cells. Animal models show a 2.5-fold increase in tumor drug accumulation when co-administered .
Comparative Analysis with Related Compounds
| Compound | Target | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|---|
| This Compound | P-gp | 0.45 | 2.8 | |
| (3S,4R)-Trifluoromethyl Analog | P-gp | 0.78 | 3.1 | |
| Piperidine Carboxylate | BCRP | 1.20 | 2.5 |
The trifluoromethyl analogue shows reduced potency due to increased steric bulk, while piperidine derivatives target alternative transporters .
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